molecular formula C16H13ClN2O B1348997 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol CAS No. 36640-39-8

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol

Cat. No. B1348997
CAS RN: 36640-39-8
M. Wt: 284.74 g/mol
InChI Key: RGRYFKFGOCASDE-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also has a phenyl group and a chlorophenyl group attached to the pyrazole ring, and a methanol group attached to the 4th carbon of the ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The phenyl and chlorophenyl groups could be introduced through electrophilic aromatic substitution reactions12.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, a five-membered ring with two nitrogen atoms. The phenyl and chlorophenyl groups are aromatic rings attached to the pyrazole ring, and the methanol group is a polar functional group that could participate in hydrogen bonding1.



Chemical Reactions Analysis

The compound could undergo various chemical reactions. The pyrazole ring, being an aromatic ring, could undergo electrophilic aromatic substitution. The methanol group could undergo reactions typical of alcohols, such as esterification34.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar methanol group could make it somewhat soluble in polar solvents. The aromatic rings could contribute to its UV-Vis absorption spectrum78.


Scientific Research Applications

  • Nonlinear Optics

    • A compound similar to the one you mentioned, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its potential applications in nonlinear optics .
    • The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .
    • The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
    • The potential applications of this molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
    • The static and dynamic polarizability are found to be many-fold higher than that of urea .
    • The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at same wavelength (i.e. 1064.13 nm) .
  • Chemotherapeutic Agents

    • Another similar compound, (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, shows promise as a chemotherapeutic agent for the neglected tropical disease known as leishmaniasis .
    • Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol yielded this novel compound .
    • With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound are. However, like all chemicals, it should be handled with appropriate safety precautions. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information9101112.


Future Directions

The future directions for this compound could be numerous, depending on its properties and applications. It could be studied for potential medicinal properties, or it could be used as a building block in the synthesis of more complex molecules13.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a more specific analysis, more information or context would be needed. Always refer to the relevant literature and safety data sheets when working with new compounds.


properties

IUPAC Name

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRYFKFGOCASDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190106
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol

CAS RN

36640-39-8
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Synthesis routes and methods

Procedure details

80 grams 1-phenyl-3-(p-chlorophenyl)-pyrazol-4-aldehyde were dissolved in a mixture of 800 milliliters ethanol and 1200 milliliters dimethylformamide. To the solution thus obtained, 5.5 grams 95% sodium borohydride were added in small portions at 20°-25° C. The mixture was then stirred for one hour at room temperature. Thereafter, the reaction mixture was evaporated and the residue was taken up, with rubbing, with ethanol and water were thereafter added. The precipitate formed thereby was separated, dispersed and stirred in warm water, the precipitate was filtered off by suction, dried and recrystallized from benzene. 75 grams 4-hydroxymethyl-1-phenyl-3-(p-chlorophenyl)-pyrazol, melting at 141°-142° C., were obtained, representing a yield of 93%.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

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